2,4,6-Tris(4-carboxyphenyl)aniline
Overview
Description
2,4,6-Tris(4-carboxyphenyl)aniline is a useful research compound. Its molecular formula is C27H19NO6 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2,4,6-Tris(4-carboxyphenyl)aniline, also known as 2’-amino-5’-(4-carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid, is a complex organic compound with potential applications in various fields . .
Mode of Action
It’s known that this compound can be used in the formation of metal-organic frameworks (mofs) that show potential in co2 adsorption . These frameworks can capture and store carbon dioxide, which is a significant greenhouse gas .
Biochemical Pathways
It’s known that this compound can be used in the formation of mofs, which have been widely applied in the field of gas storage and separations, nonlinear optics, catalysis, and sensing .
Pharmacokinetics
It’s known that this compound can be used in the formation of mofs, which have been extensively investigated in the areas across biology and nanomedicine .
Biochemical Analysis
Cellular Effects
2,4,6-Tris(4-carboxyphenyl)aniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of reactive oxygen species (ROS), which play a crucial role in cell signaling and homeostasis . By interacting with mitochondrial biomolecules, this compound can affect mitochondrial function and cellular energy metabolism . These interactions can lead to changes in gene expression and cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its structural integrity and activity over extended periods, making it suitable for long-term applications in biochemical research . Its degradation products and their potential effects on cellular function need to be further investigated .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form metal-organic frameworks also affects its transport and distribution, potentially enhancing its targeting and delivery to specific cellular sites .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s interactions with mitochondrial biomolecules suggest its localization within mitochondria, where it can affect mitochondrial function and cellular energy metabolism
Properties
IUPAC Name |
4-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO6/c28-24-22(16-3-9-19(10-4-16)26(31)32)13-21(15-1-7-18(8-2-15)25(29)30)14-23(24)17-5-11-20(12-6-17)27(33)34/h1-14H,28H2,(H,29,30)(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZOGPUPSBNNTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,4,6-Tris(4-carboxyphenyl)aniline contribute to its sensing capabilities?
A1: this compound (BTB-NH2) possesses key structural features that make it suitable for sensing applications.
- Carboxylic Acid Groups: The three carboxylic acid groups can participate in hydrogen bonding, allowing the molecule to interact with analytes like metal ions [, ]. These groups can also be utilized for further functionalization, as seen in the post-synthetic modification to create NA@Zr-BTB/F/R [].
- Aromatic Core: The central aniline ring provides a conjugated system capable of absorbing and emitting light, facilitating fluorescence-based sensing mechanisms [].
- Potential for Porosity: BTB-NH2 can self-assemble into hydrogen-bonded organic frameworks (HOFs) []. These HOFs exhibit porosity, creating a large surface area for analyte interaction and enhancing sensing capabilities.
Q2: What specific examples of this compound-based sensors are described in the research, and what makes them unique?
A2: The research highlights two key examples of BTB-NH2 employed in sensor development:
- NA@Zr-BTB/F/R for Mitochondrial Dysregulation: This nanoscale metal-organic layer (nMOL) leverages the metal-binding properties of BTB-NH2 by incorporating it into a Zr-based framework []. Further functionalization with a glutathione-selective molecule (NA) and pH-sensitive fluorophores (F and R) enables ratiometric sensing of both glutathione and pH changes within mitochondria, offering insights into mitochondrial dysregulation [].
- HOF-BTB-NH2 for Ion and Dopamine Detection: BTB-NH2 self-assembles into a porous HOF-BTB-NH2 structure []. This material exhibits high sensitivity and selectivity for specific ions like Cu2+ and CO32-, demonstrating its potential for environmental monitoring []. Additionally, HOF-BTB-NH2 effectively detects dopamine, a critical neurotransmitter, showcasing its promise for biosensing applications [].
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